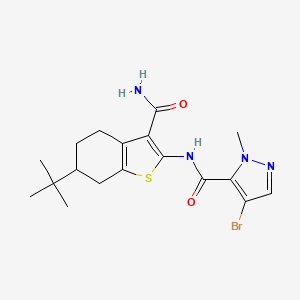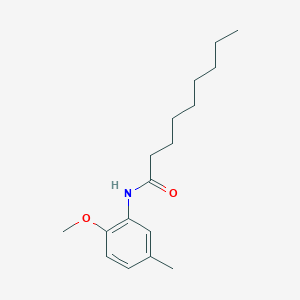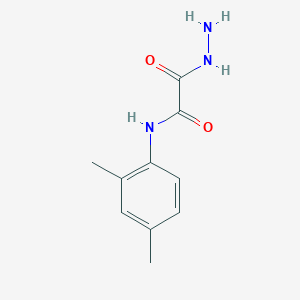
4-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of functional groups, including an aminocarbonyl group, a tert-butyl group, a benzothiophene ring, a bromo substituent, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.
Introduction of the Tert-Butyl Group: This is often done using tert-butyl halides in the presence of a base.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-FLUORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the bromo substituent, for example, can influence its reactivity and binding affinity in biological systems.
特性
分子式 |
C18H23BrN4O2S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
4-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23BrN4O2S/c1-18(2,3)9-5-6-10-12(7-9)26-17(13(10)15(20)24)22-16(25)14-11(19)8-21-23(14)4/h8-9H,5-7H2,1-4H3,(H2,20,24)(H,22,25) |
InChIキー |
DTDRYQBSMZWJFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=NN3C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10960752.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960755.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960759.png)
![(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10960762.png)
![3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10960770.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10960790.png)
![1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10960793.png)
![4-(2-methylpropyl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960802.png)
![2-(2,4-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10960806.png)

![5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10960820.png)

![4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid](/img/structure/B10960840.png)
